molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Cat. No.: B1592607
CAS No.: 202273-25-4
M. Wt: 165.58 g/mol
InChI Key: OGOPAVRSPJYRLS-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative with a chlorine atom at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[3,4-D]pyrimidine typically involves the condensation of 2-aminonicotinonitrile with formamide, followed by cyclization and chlorination . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. Microwave irradiation has also been employed to improve yields and reduce by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrido[3,4-D]pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction: Products include N-oxides and amines.

Scientific Research Applications

6-Chloropyrido[3,4-D]pyrimidine has been explored for its potential as an antagonist of the human chemokine receptor CXCR2, which is implicated in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . The compound has shown promise in structure-activity relationship studies aimed at improving its antagonistic potency .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-D]pyrimidine
  • Pyrido[2,3-D]pyrimidine
  • Quinazoline
  • Furo[2,3-D]pyrimidine

Uniqueness

6-Chloropyrido[3,4-D]pyrimidine is unique due to its specific substitution pattern and its potent antagonistic activity against the CXCR2 receptor. This makes it a valuable compound for therapeutic applications targeting inflammatory and autoimmune diseases .

Properties

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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